

Benchmarking the AM-4668: A Comparative Analysis of FRC Climbing Mechanisms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AM-4668

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In the competitive landscape of the FIRST Robotics Competition (FRC), the endgame climbing phase often proves to be a critical factor in determining match outcomes. The selection of a robust and efficient climbing mechanism is therefore a paramount decision for any team. This guide provides a comparative analysis of the AndyMark **AM-4668** "Climber in a Box" against other common FRC climber archetypes, offering a framework for evaluation based on qualitative and available observational data.

Introduction to the AM-4668 Climber

The AndyMark **AM-4668** is a two-stage telescoping climber kit that utilizes a "spring out, winch back" mechanism.^[1] This design employs constant force springs to extend the telescopic arms and a winch powered by a user-supplied motor and gearbox to retract a Dyneema rope, pulling the robot upwards. The kit is designed for accessibility, requiring no precision machining for assembly.^[1]

Alternative FRC Climber Designs

FRC teams have historically employed a variety of climbing mechanisms, with two of the most prevalent alternatives to the telescoping design being the scissor lift and single-stage telescoping arms.

- **Telescoping Arms (Single and Multi-stage):** These climbers, like the **AM-4668**, use nested stages of tubing that extend to reach the climbing rung. They are generally considered to be a simple, space-efficient, and reliable option.^[2]

- **Scissor Lifts:** This mechanism uses a series of crossed, hinged supports that extend in a crisscross 'X' pattern. While capable of reaching significant heights and folding down compactly, they are often criticized for being heavy, complex, and resource-intensive to build.

[2]

Qualitative Performance Comparison

While standardized, quantitative benchmarking data for FRC components is not readily available, a qualitative comparison can be drawn from team experiences and product documentation.

Feature	AM-4668 (2-Stage Telescoping)	Single-Stage Telescoping Arm	Scissor Lift
Primary Mechanism	Spring-extended, winch-retracted telescoping tubes	Varies (e.g., winch, lead screw, pneumatics)	Actuated crossed linkages
Pros	<ul style="list-style-type: none">- Complete kit, no precision machining required[1]- "Battle-tested" in competition[1]- Relatively lightweight and compact	<ul style="list-style-type: none">- Simple and reliable design[2]- Space-efficient	<ul style="list-style-type: none">- Can achieve significant vertical reach- Folds down to a low profile
Cons	<ul style="list-style-type: none">- Requires a separate motor and gearbox- A single climber may not be sufficient for heavier robots or off-center loads	<ul style="list-style-type: none">- Limited to a single stage of extension- Design and fabrication are the team's responsibility	<ul style="list-style-type: none">- Often heavy and complex to build[2]- Can be slow to deploy- May exhibit instability at full extension
Observed Performance Notes	A single AM-4668 with a Redline motor was found to be insufficient to lift a robot in one user test, suggesting two climbers or a more powerful motor/gearbox combination may be necessary. The lack of an integrated ratcheting mechanism can cause the robot to fall if power is lost.	The effectiveness is highly dependent on the team's design and manufacturing capabilities. A single, off-center arm may have difficulty lifting the robot's center of gravity.	Generally considered a less competitive option by many teams due to its weight and complexity.[2]

Experimental Protocols for Climber Evaluation

To conduct a quantitative comparison of FRC climbers, a standardized testing protocol is necessary. The following methodology outlines key performance indicators and procedures for their measurement.

Objective: To quantitatively assess the performance of various FRC climbing mechanisms based on speed, load capacity, and efficiency.

Materials:

- Assembled climbing mechanism (e.g., **AM-4668**, custom-built telescoping arm, scissor lift)
- FRC-legal robot chassis or a weighted test fixture simulating a robot's weight (up to the 125 lbs limit).[\[2\]](#)[\[3\]](#)
- Structure simulating the FRC climbing rung.
- Power source (FRC-legal battery).
- Motor and gearbox combination as specified by the manufacturer or team design.
- High-speed camera or stopwatch for timing.
- Force gauge or load cell.
- Power analyzer to measure current and voltage.

Procedure:

- Setup:
 - Securely mount the climbing mechanism to the test chassis or fixture.
 - Position the test setup in front of the simulated climbing rung.
 - Ensure all electrical connections are safe and secure.
- Maximum Load Test:
 - Attach the climber to the rung.

- Gradually add weight to the chassis in known increments.
- Actuate the climber and record the maximum weight it can successfully lift from the ground.
- Note any signs of strain or failure in the mechanism.
- Climb Time Test:
 - Load the chassis to a standard weight (e.g., 100 lbs).
 - Position the climber at its starting configuration.
 - Simultaneously start the timer and actuate the climber.
 - Stop the timer when the chassis is fully supported by the climbing mechanism and has reached its maximum height.
 - Repeat this test multiple times to ensure consistency and calculate an average climb time.
- Power Consumption Analysis:
 - Connect the power analyzer between the power source and the climber's motor.
 - Perform a climb at the standard test weight.
 - Record the peak current draw and the average power consumption during the climb.

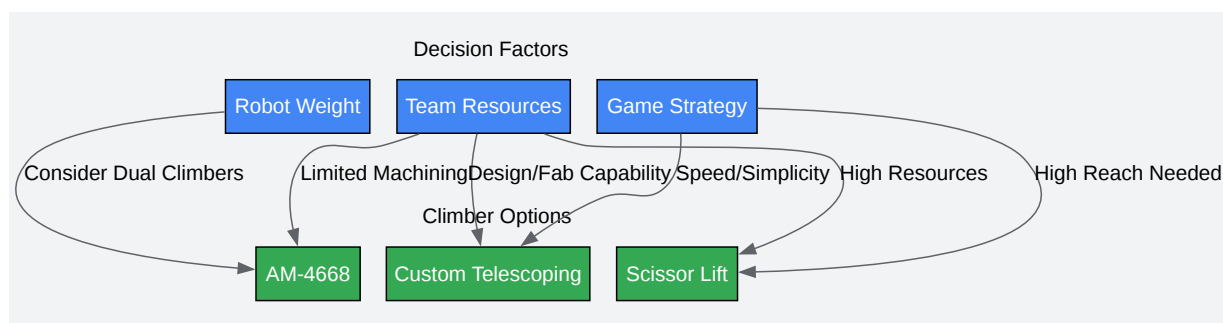
Data Presentation:

The collected data should be organized into a clear and concise table for easy comparison.

Performance Metric	AM-4668	Custom Telescoping Arm	Custom Scissor Lift
Maximum Load (lbs)			
Average Climb Time (s) at 100 lbs			
Peak Current Draw (A) at 100 lbs			
Average Power Consumption (W) at 100 lbs			
Weight of Mechanism (lbs)			

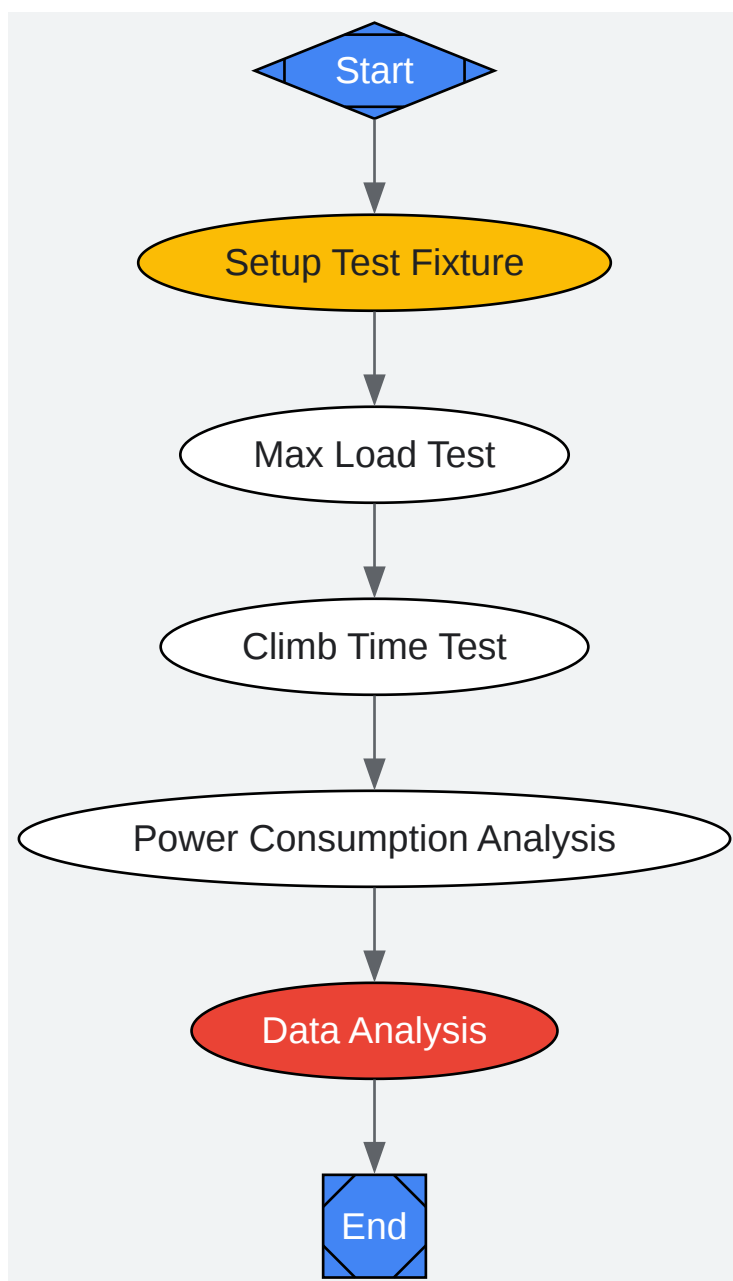
System Logic and Experimental Workflow

The following diagrams illustrate the logical relationships in climber selection and the experimental workflow for testing.



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Figure 1: Climber Selection Logic



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- To cite this document: BenchChem. [Benchmarking the AM-4668: A Comparative Analysis of FRC Climbing Mechanisms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570540#benchmarking-the-am-4668-against-previous-frc-climbers]

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